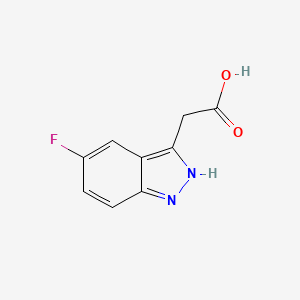

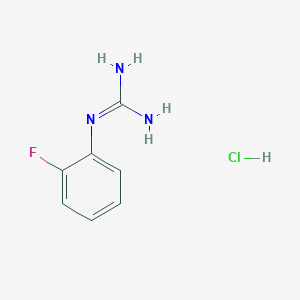

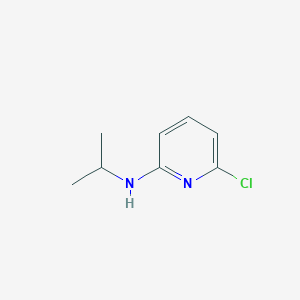

![molecular formula C12H18BrNO B1443374 2-[(4-ブロモベンジル)-イソプロピルアミノ]-エタノール CAS No. 867333-39-9](/img/structure/B1443374.png)

2-[(4-ブロモベンジル)-イソプロピルアミノ]-エタノール

説明

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, including the introduction of the bromobenzyl group, the isopropyl group, and the aminoethanol group . The exact synthesis process would depend on the desired final structure and the starting materials available.Molecular Structure Analysis

The molecular structure of “2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol” would be determined by the arrangement of its constituent groups. The bromobenzyl group would likely be attached to the aminoethanol group via the nitrogen atom . The isopropyl group would be attached to the nitrogen atom as well .Chemical Reactions Analysis

The chemical reactions involving “2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol” would depend on the conditions and the reactants present . The bromine atom in the bromobenzyl group could potentially be replaced by other groups in a substitution reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of “2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol” would be determined by its molecular structure . These could include its melting point, boiling point, solubility in various solvents, and reactivity with other compounds .科学的研究の応用

ベンジル位の反応

この化合物は、ベンゼン環に隣接する炭素原子であるベンジル位を含んでいます . この部位は反応性が高いことが知られており、フリーラジカル臭素化、求核置換、酸化などの様々な反応を起こす可能性があります .

ベンジル位の酸化と還元

ベンゼン環上のアルキル置換基のベンジル位の水素原子は、フリーラジカル攻撃に対して活性化されています . この化合物は、これらのタイプの反応を研究する研究に潜在的に使用できる可能性があります .

置換フェノールの合成

保護されたヒドロキシル基を持つ置換2-ヨードフェノールは、C2対称ビス(フェノレート)エーテル触媒に立体かさ高い基を導入するための重要な中間体です . この化合物は、これらのタイプの触媒の合成に潜在的に使用できる可能性があります .

ケトンとアルデヒドの保護

2-ブロモベンジルブロミドは、ケトンとアルデヒドを、反応性の低いアルコール酸化状態で保護するために使用される試薬です . この化合物は、その構造的類似性から、同様の方法で使用できる可能性があります .

様々な反応におけるカップリング成分

2-ブロモベンジルブロミドは、様々な反応のカップリング成分としても使用されます . この化合物は、同様のタイプの反応で使用できる可能性があります .

アミノメチル置換ビアリールライブラリーの調製

4-ブロモベンジルブロミドは、20個のメンバーのアミノメチル置換ビアリールライブラリーを調製するために使用されました . この化合物は、同様のライブラリーの合成に使用できる可能性があります .

作用機序

Target of Action

The primary targets of 2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol are likely to be proteins or enzymes that interact with the benzylic position of the molecule . The benzylic position is a specific location on a benzene ring where a carbon is bonded to both the ring and another group . This position is often involved in reactions due to its unique chemical properties .

Mode of Action

2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol interacts with its targets through a series of chemical reactions. One key reaction involves the bromine atom at the benzylic position. In this reaction, a free radical mechanism is initiated, where the bromine atom is removed, leaving behind a succinimidyl radical . This radical then removes a hydrogen atom to form succinimide . The resulting molecule can then undergo further reactions .

Biochemical Pathways

The biochemical pathways affected by 2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol are likely related to the functions of the target proteins or enzymes. These pathways could involve the transfer of the bromine atom or the formation of succinimide . The downstream effects of these reactions could include changes in the activity of the target proteins or enzymes, potentially altering cellular processes .

Pharmacokinetics

The ethanol group could be involved in metabolic reactions, potentially affecting the compound’s metabolism and excretion .

Result of Action

The molecular and cellular effects of 2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol’s action would depend on the specific targets and pathways it affects. For instance, if the compound targets an enzyme involved in a critical cellular process, its action could result in changes in that process. This could potentially lead to observable effects at the cellular level .

Action Environment

The action, efficacy, and stability of 2-[(4-Bromo-benzyl)-isopropyl-amino]-ethanol could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s reactivity. Similarly, the presence of other molecules could influence the compound’s stability or its interactions with its targets .

Safety and Hazards

特性

IUPAC Name |

2-[(4-bromophenyl)methyl-propan-2-ylamino]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18BrNO/c1-10(2)14(7-8-15)9-11-3-5-12(13)6-4-11/h3-6,10,15H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMDWDJDPQOQPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCO)CC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401211175 | |

| Record name | 2-[[(4-Bromophenyl)methyl](1-methylethyl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401211175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

867333-39-9 | |

| Record name | 2-[[(4-Bromophenyl)methyl](1-methylethyl)amino]ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=867333-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-[[(4-Bromophenyl)methyl](1-methylethyl)amino]ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401211175 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]methanol](/img/structure/B1443292.png)

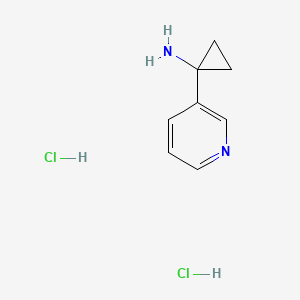

![3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid](/img/structure/B1443312.png)